molecular formula C13H19NO2 B1395775 N-(cyclobutylmethyl)-3,4-dimethoxyaniline CAS No. 887588-17-2

N-(cyclobutylmethyl)-3,4-dimethoxyaniline

Cat. No.: B1395775
CAS No.: 887588-17-2
M. Wt: 221.29 g/mol
InChI Key: BSEZPWSYHMMUFZ-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-3,4-dimethoxyaniline: is an organic compound characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom of an aniline derivative. The compound also features two methoxy groups at the 3 and 4 positions of the benzene ring. This structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3,4-dimethoxyaniline typically involves the following steps:

    Formation of the cyclobutylmethyl group: This can be achieved through the reaction of cyclobutylmethyl chloride with an appropriate nucleophile.

    Attachment to aniline: The cyclobutylmethyl group is then attached to the nitrogen atom of 3,4-dimethoxyaniline through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclobutylmethyl)-3,4-dimethoxyaniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(cyclobutylmethyl)-3,4-dimethoxyaniline is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3,4-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(cyclopropylmethyl)-3,4-dimethoxyaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N-(cyclobutylmethyl)-3,4-dihydroxyaniline: Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness: N-(cyclobutylmethyl)-3,4-dimethoxyaniline is unique due to the presence of both the cyclobutylmethyl group and the methoxy substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-7-6-11(8-13(12)16-2)14-9-10-4-3-5-10/h6-8,10,14H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEZPWSYHMMUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700305
Record name N-(Cyclobutylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-17-2
Record name N-(Cyclobutylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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